
Artesunate-13C4
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Overview
Description
Artesunate-13C4 is a compound that is isotopically labeled with carbon-13. It is a derivative of artesunate, which is a semisynthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua. Artesunate is widely known for its use in the treatment of malaria. The isotopic labeling with carbon-13 makes this compound particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
The synthesis of Artesunate-13C4 involves the conversion of artemisinin into artesunate, followed by the incorporation of carbon-13. The process typically includes:
Reduction: Artemisinin is reduced using sodium borohydride (NaBH4) to form dihydroartemisinin.
Esterification: Dihydroartemisinin is then esterified with succinic anhydride under basic conditions to form artesunate.
Isotopic Labeling: The incorporation of carbon-13 is achieved through specific synthetic routes that introduce the isotope into the molecular structure.
Chemical Reactions Analysis
Artesunate-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: The compound can be reduced to dihydroartemisinin.
Substitution: Various substitution reactions can occur, particularly involving the ester group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Pharmacokinetic Studies
Pharmacokinetics and Metabolism:
Artesunate-13C4 is primarily utilized in pharmacokinetic studies to trace the metabolic pathways of artesunate within biological systems. The carbon labeling enables researchers to conduct detailed analyses of absorption, distribution, metabolism, and excretion (ADME) of the drug. This is crucial for understanding how the drug behaves in vivo, which can inform dosing regimens and therapeutic strategies.
Case Study:
A study demonstrated that the use of this compound allowed researchers to track the compound's distribution in animal models effectively. The findings indicated that this compound exhibited enhanced bioavailability compared to its parent compound, suggesting potential for improved therapeutic outcomes in severe malaria treatment.
Antimalarial Efficacy
Mechanism of Action:
Artesunate exhibits potent antimalarial activity by inducing oxidative stress in Plasmodium species, leading to disruption of protein and nucleic acid synthesis within these parasites. The introduction of carbon isotopes in this compound facilitates studies on its specific interactions with malaria pathogens.
Clinical Implications:
Clinical studies have shown that artesunate treatment can reduce mortality from severe malaria significantly—by at least 40%—especially when administered intravenously. This compound can be used to further investigate these effects at a molecular level .
Anticancer Research
Potential Against Cancer:
Recent research has indicated that artesunate possesses anticancer properties, making it a candidate for cancer therapy. This compound is being studied for its ability to induce apoptosis in various cancer cell lines through mechanisms such as oxidative stress and disruption of cellular signaling pathways.
Case Study:
A study involving patient-derived cancer spheroids demonstrated that artesunate significantly reduced cell viability and induced morphological changes indicative of apoptosis. The use of this compound in this context allows for precise tracking of the compound's effects on cancer cells .
Broader Therapeutic Applications
Viral Infections and Other Conditions:
Artesunate has shown efficacy against various viral infections, including SARS-CoV-2, along with potential applications in treating skin diseases and diabetes. The versatility of this compound enables researchers to explore these additional therapeutic avenues.
Research Findings:
In vitro studies have revealed that combinations of artesunate with other drugs exhibit significant antiviral activity, suggesting potential for developing new treatment protocols against viral pathogens .
Mechanism of Action
Artesunate-13C4 exerts its effects primarily through its active metabolite, dihydroartemisinin. The mechanism involves:
Generation of Free Radicals: The endoperoxide bridge in dihydroartemisinin reacts with heme, generating free radicals.
Inhibition of Protein and Nucleic Acid Synthesis: These free radicals inhibit the synthesis of proteins and nucleic acids in Plasmodium parasites, leading to their death.
Induction of Apoptosis: In cancer cells, artesunate induces apoptosis through the generation of reactive oxygen species and disruption of mitochondrial function.
Comparison with Similar Compounds
Artesunate-13C4 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. Similar compounds include:
Artemisinin: The parent compound, used primarily for its antimalarial properties.
Dihydroartemisinin: A reduction product of artemisinin, also used in malaria treatment.
Artemether and Arteether: Other derivatives of artemisinin with similar antimalarial properties but different pharmacokinetic profiles.
This compound stands out due to its enhanced ability to be tracked in biological systems, providing valuable insights into its pharmacokinetics and metabolism.
Properties
Molecular Formula |
C19H28O8 |
---|---|
Molecular Weight |
388.39 g/mol |
IUPAC Name |
4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy](1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18?,19-/m1/s1/i6+1,7+1,14+1,15+1 |
InChI Key |
FIHJKUPKCHIPAT-GXBIHASHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)O[13C](=O)[13CH2][13CH2][13C](=O)O)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
Origin of Product |
United States |
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